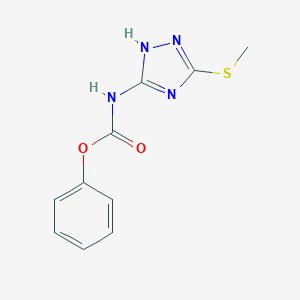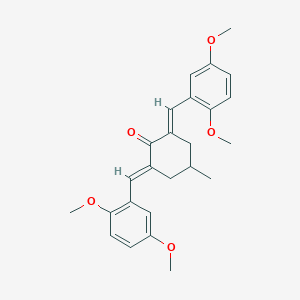![molecular formula C20H22N2O5 B428507 6,7,9,10,17,18,19,20-octahydrodibenzo[h,p][1,4,7,11,14]trioxadiazacycloheptadecine-16,21-dione](/img/structure/B428507.png)
6,7,9,10,17,18,19,20-octahydrodibenzo[h,p][1,4,7,11,14]trioxadiazacycloheptadecine-16,21-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide: is a chemical compound with the molecular formula C20H22N2O5 and a molecular weight of 370.405 . This compound is characterized by its complex structure, which includes ethylene and benzamide groups linked by an oxybis(ethyleneoxy) bridge. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide typically involves the reaction of ethylene diamine with benzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with ethylene glycol to form the final product. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the benzamide groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted benzamides. The specific products depend on the reagents and conditions used in the reactions.
科学研究应用
N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- N,N’-Ethylene-N,N’-ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide
- N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide
Uniqueness
N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C20H22N2O5 |
|---|---|
分子量 |
370.4g/mol |
IUPAC 名称 |
14,17,20-trioxa-3,6-diazatricyclo[19.4.0.08,13]pentacosa-1(25),8,10,12,21,23-hexaene-2,7-dione |
InChI |
InChI=1S/C20H22N2O5/c23-19-15-5-1-3-7-17(15)26-13-11-25-12-14-27-18-8-4-2-6-16(18)20(24)22-10-9-21-19/h1-8H,9-14H2,(H,21,23)(H,22,24) |
InChI 键 |
PVCNEBYKCLONAI-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=CC=CC=C2OCCOCCOC3=CC=CC=C3C(=O)N1 |
规范 SMILES |
C1CNC(=O)C2=CC=CC=C2OCCOCCOC3=CC=CC=C3C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(2-Pyrimidinylsulfanyl)-2-butenyl]sulfanyl}pyrimidine](/img/structure/B428424.png)
![2-Methyl-5-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butenyl}sulfanyl)-1,3,4-thiadiazole](/img/structure/B428425.png)
![3-Chloro-5-({4-[(5-chloro-3-pyridinyl)oxy]-2-butenyl}oxy)pyridine](/img/structure/B428426.png)
![4-methyl-3-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butynyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B428428.png)
![Methyl 2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B428430.png)
![5-(trifluoromethyl)-3-[(4-{[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-2-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B428431.png)
![4-{[4-(4-Pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine](/img/structure/B428435.png)
![2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine](/img/structure/B428436.png)

![5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole](/img/structure/B428440.png)

![2,6-Bis[(5-chloro-2-pyridinyl)sulfanyl]-3-nitropyridine](/img/structure/B428444.png)
![2-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B428445.png)

